Cas no 112471-82-6 ((2s)-2-Azaniumyl-5-cyclohexyloxy-5-oxopentanoate)

(2S)-2-Azaniumyl-5-cyclohexyloxy-5-oxopentanoate is a chiral amino acid derivative characterized by its cyclohexyl ester moiety and zwitterionic structure. This compound is of interest in peptide synthesis and medicinal chemistry due to its stereospecific configuration at the α-carbon, which ensures enantioselective reactivity. The cyclohexyloxy carbonyl group enhances lipophilicity, potentially improving membrane permeability in drug design applications. Its zwitterionic nature contributes to solubility in both aqueous and organic media, facilitating versatile reaction conditions. The compound serves as a valuable intermediate for modifying peptide backbones or introducing cyclohexyl-based steric constraints. Careful handling is advised due to its ionic and potentially hygroscopic properties. Storage under inert conditions is recommended to maintain stability.
(2s)-2-Azaniumyl-5-cyclohexyloxy-5-oxopentanoate structure
112471-82-6 structure
Product Name:(2s)-2-Azaniumyl-5-cyclohexyloxy-5-oxopentanoate
CAS No:112471-82-6
MF:C11H19NO4
MW:229.27286362648
MDL:MFCD00153436
CID:62927
Update Time:2025-10-22

(2s)-2-Azaniumyl-5-cyclohexyloxy-5-oxopentanoate Chemical and Physical Properties

Names and Identifiers

    • L-Glutamic acid 5-cyclohexyl ester
    • H-Glu(OcHex)-OH
    • (S)-2-Amino-5-(cyclohexyloxy)-5-oxopentanoic acid
    • H-L-Glu(cHx)-OH
    • GLUTAMIC ACID-5-CYCLOHEXYL ESTER
    • H-GLU(OCHX)-OH
    • H-L-GLU(OCHX)-OH
    • L-Glutamic Acid 4-Cyclohexyl Ester
    • L-Glutamic acid 5-cy
    • H-Glu(OcHex)
    • L-Glu(OcHex)-OH
    • H-L-Glu(OcHex)-OH
    • L-glutamic acid γ-cyclohexyl ester
    • (2s)-2-Azaniumyl-5-cyclohexyloxy-5-oxopentanoate
    • MDL: MFCD00153436
    • Inchi: 1S/C11H19NO4/c12-9(11(14)15)6-7-10(13)16-8-4-2-1-3-5-8/h8-9H,1-7,12H2,(H,14,15)/t9-/m0/s1
    • InChI Key: JSYMWKYNCWQUOY-VIFPVBQESA-N
    • SMILES: O(C(CC[C@@H](C(=O)O)N)=O)C1CCCCC1

Computed Properties

  • Exact Mass: 229.13100
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6

Experimental Properties

  • Boiling Point: 400.9°C at 760 mmHg
  • PSA: 89.62000
  • LogP: 1.75470

(2s)-2-Azaniumyl-5-cyclohexyloxy-5-oxopentanoate Security Information

(2s)-2-Azaniumyl-5-cyclohexyloxy-5-oxopentanoate Customs Data

  • HS CODE:2922509090
  • Customs Data:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(2s)-2-Azaniumyl-5-cyclohexyloxy-5-oxopentanoate Pricemore >>

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(2s)-2-Azaniumyl-5-cyclohexyloxy-5-oxopentanoate Production Method

(2s)-2-Azaniumyl-5-cyclohexyloxy-5-oxopentanoate Suppliers

Amadis Chemical Company Limited
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(CAS:112471-82-6)(2s)-2-Azaniumyl-5-cyclohexyloxy-5-oxopentanoate
Order Number:A802585
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:05
Price ($):157.0
Email:sales@amadischem.com

(2s)-2-Azaniumyl-5-cyclohexyloxy-5-oxopentanoate Related Literature

Additional information on (2s)-2-Azaniumyl-5-cyclohexyloxy-5-oxopentanoate

The Comprehensive Overview of (2S)-2-Azaniumyl-5-Cyclohexyloxy-5-Oxopentanoate (CAS No. 112471-82-6)

(2S)-2-Azaniumyl-5-cyclohexyloxy-5-oxopentanoate, identified by the CAS registry number 112471-82-6, is a compound of significant interest in contemporary chemical research and industrial applications. This compound, with its unique structural features, has garnered attention due to its potential in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's chiral center at the 2-position (azaniumyl) and the presence of a cyclohexyloxy group contribute to its versatile reactivity and selectivity in chemical reactions.

The synthesis of (2S)-2-Azaniumyl-5-cyclohexyloxy-5-oxopentanoate involves a multi-step process that typically begins with the preparation of the corresponding carboxylic acid derivative. Recent advancements in asymmetric catalysis have enabled the efficient enantioselective synthesis of this compound, which is crucial for its application in chiral resolution processes. The use of transition metal catalysts, such as palladium or rhodium complexes, has significantly improved the yield and enantiomeric excess in these reactions.

One of the most notable applications of this compound is in the field of drug discovery. Its structure serves as a valuable scaffold for developing bioactive molecules targeting various therapeutic areas, including oncology and neurodegenerative diseases. For instance, studies have shown that derivatives of (2S)-2-Azaniumyl-5-cyclohexyloxy-5-oxopentanoate exhibit potent inhibitory activity against key enzymes involved in cancer cell proliferation and metastasis.

In addition to its pharmacological applications, this compound has also found utility in materials science. Its ability to form stable complexes with metal ions makes it a promising candidate for the development of novel coordination polymers and metal-organic frameworks (MOFs). Recent research has demonstrated that incorporating this compound into MOF structures can enhance their mechanical stability and gas adsorption properties, opening new avenues for its use in environmental remediation technologies.

The structural versatility of (2S)-2-Azaniumyl-5-cyclohexyloxy-5-oxopentanoate is further highlighted by its role as an intermediate in the synthesis of more complex molecules. For example, it can be used as a building block for constructing macrocyclic compounds with potential applications in catalysis and sensing technologies. The ease with which this compound can be functionalized at various positions adds to its appeal as a versatile starting material.

From an environmental perspective, there is growing interest in understanding the biodegradation pathways of this compound to ensure its safe disposal and minimize ecological impact. Recent studies have employed advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to investigate its degradation kinetics under various environmental conditions.

In conclusion, (2S)-2-Azaniumyl-5-cyclohexyloxy-5-Oxopentanoate (CAS No. 112471-82-6) stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthetic methodologies and application-oriented research, underscore its importance as a valuable tool in modern chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:112471-82-6)(2s)-2-Azaniumyl-5-cyclohexyloxy-5-oxopentanoate
A802585
Purity:99%
Quantity:100g
Price ($):157.0
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